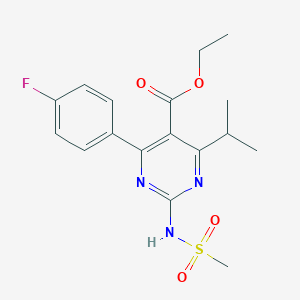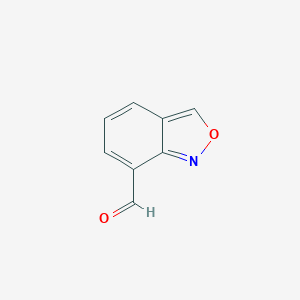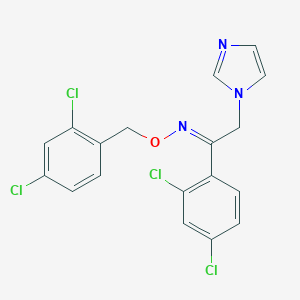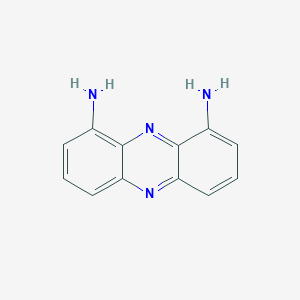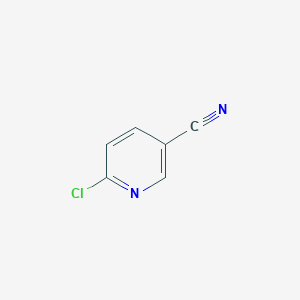
2-Chloro-5-cyanopyridine
概要
説明
2-Chloro-5-cyanopyridine, also known as 6-Chloronicotinonitrile, is a compound useful in organic synthesis . It has a molecular formula of C6H3ClN2 and a molecular weight of 138.55 g/mol . The IUPAC name for this compound is 6-chloropyridine-3-carbonitrile .
Synthesis Analysis
The synthesis of 2-Chloro-5-cyanopyridine involves a reaction with phenylacetic acid or its derivative, Cu (TFA) 2, and urea in a pressure-sealed tube containing DMSO . The reaction is stirred at 130°C for about 20 hours, and the process is tracked by TLC and GC .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-cyanopyridine is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted at the 2nd position with a chlorine atom and at the 5th position with a cyano group . The InChIKey for this compound is ORIQLMBUPMABDV-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2-Chloro-5-cyanopyridine appears as white to cream to yellow crystals or powder . It has a melting point of 116°C to 120°C . The exact mass and monoisotopic mass of this compound are 137.9984758 g/mol .
科学的研究の応用
Pharmacology: Alzheimer’s Disease Research
2-Chloro-5-cyanopyridine: has been utilized in the synthesis of heteroleptic Cu(II) carboxylates, which show promise in Alzheimer’s disease treatment. These compounds exhibit high inhibition against acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential therapeutic applications .
Agriculture: Pesticide Synthesis
In the agricultural sector, 2-Chloro-5-cyanopyridine serves as a precursor in the synthesis of compounds with pesticidal properties. It is involved in creating trifluoromethylpyridine derivatives, which are key structural motifs in active agrochemical ingredients .
Materials Science: Electronic Materials
This compound is significant in materials science, particularly in the development of electronic materials. Its derivatives are used in creating conductive polymers and other materials that have applications in electronics .
Chemical Synthesis: Organic Intermediate
2-Chloro-5-cyanopyridine: is a valuable intermediate in organic synthesis. It is used to prepare various pyridine derivatives, which are crucial building blocks in the synthesis of more complex organic molecules .
Environmental Science: Ecotoxicology Studies
While not directly used in environmental science, 2-Chloro-5-cyanopyridine is subject to ecotoxicology studies to understand its impact on the environment and ensure safe handling and disposal practices .
Biochemistry Research: Biological Material
In biochemistry research, 2-Chloro-5-cyanopyridine is employed as a biochemical reagent. It is used as a biological material or organic compound in life science-related research, contributing to the understanding of biochemical processes .
作用機序
Target of Action
2-Chloro-5-cyanopyridine is a biochemical reagent . It’s important to note that the targets can vary depending on the specific biological or chemical context in which the compound is used.
Mode of Action
As a biochemical reagent, it is likely to interact with its targets through chemical reactions, leading to changes in the target molecules . The exact nature of these interactions would depend on the specific targets and the context of the reaction.
Biochemical Pathways
As a biochemical reagent, it could potentially be involved in a variety of biochemical reactions and pathways, depending on its specific targets and the context of its use .
Result of Action
As a biochemical reagent, its effects would depend on the specific reactions it is involved in and the context of its use .
特性
IUPAC Name |
6-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIQLMBUPMABDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408888 | |
| Record name | 2-Chloro-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-cyanopyridine | |
CAS RN |
33252-28-7 | |
| Record name | 6-Chloronicotinonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-chloro-5-cyanopyridine in organic synthesis?
A: 2-Chloro-5-cyanopyridine serves as a valuable building block in organic synthesis, particularly for constructing nitrogen-containing heterocyclic compounds. Its structure, featuring both a chlorine atom and a cyano group, allows for diverse chemical transformations. [, ] For instance, it serves as a precursor to substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals. [, ]
Q2: The provided research mentions the synthesis of N-acylated 2-chloro-5-aminomethylpyridines. What is the advantage of the described method?
A: A key advantage highlighted in the research [] is the ability to produce N-acylated 2-chloro-5-aminomethylpyridines in high yield without using ammonia. This is achieved by directly hydrogenating 2-chloro-5-cyanopyridine in the presence of an acylating agent. This method streamlines the synthesis by avoiding the need for a separate amination step.
Q3: Can you provide an example of how 2-chloro-5-cyanopyridine is used to develop compounds with potential biological activity?
A: One study [] explored the fungicidal activity of derivatives derived from 2-chloro-5-cyanopyridine. Researchers synthesized a series of 2-Chloro-N-[6-(3-chlorophenoxy)-pyridin-3-ylmethyl]-nicotinamide derivatives using 2-chloro-5-cyanopyridine as a starting material. The synthesized compounds were then tested for their ability to inhibit fungal growth, demonstrating the potential of using 2-chloro-5-cyanopyridine as a scaffold for developing novel antifungal agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

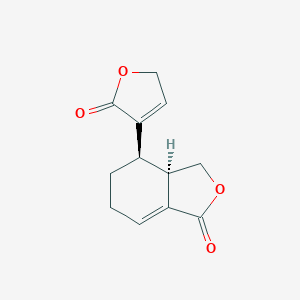
![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)

